1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 899973-49-0
VCID: VC5644511
InChI: InChI=1S/C19H21N3O3S/c23-11-10-22-16-7-3-5-14(16)18(20-19(22)25)26-12-17(24)21-9-8-13-4-1-2-6-15(13)21/h1-2,4,6,23H,3,5,7-12H2
SMILES: C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCC4=CC=CC=C43)CCO
Molecular Formula: C19H21N3O3S
Molecular Weight: 371.46

1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

CAS No.: 899973-49-0

Cat. No.: VC5644511

Molecular Formula: C19H21N3O3S

Molecular Weight: 371.46

* For research use only. Not for human or veterinary use.

1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one - 899973-49-0

Specification

CAS No. 899973-49-0
Molecular Formula C19H21N3O3S
Molecular Weight 371.46
IUPAC Name 4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Standard InChI InChI=1S/C19H21N3O3S/c23-11-10-22-16-7-3-5-14(16)18(20-19(22)25)26-12-17(24)21-9-8-13-4-1-2-6-15(13)21/h1-2,4,6,23H,3,5,7-12H2
Standard InChI Key MFOOHUMFLGBNCC-UHFFFAOYSA-N
SMILES C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCC4=CC=CC=C43)CCO

Introduction

Chemical Identity and Structural Features

1-(2-Hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (CAS: 899973-49-0) is a heterocyclic organic compound with a molecular formula of C₁₉H₂₁N₃O₃S and a molecular weight of 371.46 g/mol. The IUPAC name reflects its complex architecture: a cyclopenta[d]pyrimidin-2-one core fused with a dihydroindole moiety, linked via a thioether bridge and a hydroxyethyl side chain. Key structural components include:

  • Cyclopenta[d]pyrimidin-2-one: A bicyclic system comprising a five-membered cyclopentane fused to a pyrimidinone ring.

  • Indolin-1-yl group: A dihydroindole substituent contributing aromatic and hydrogen-bonding capabilities.

  • Thioether linkage (-S-): Connects the pyrimidinone core to the indolinyl-oxoethyl group, enhancing conformational flexibility.

  • 2-Hydroxyethyl side chain: Introduces hydrophilicity and potential for hydrogen bonding .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₁N₃O₃S
Molecular Weight371.46 g/mol
SMILESC1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCC4=CC=CC=C43)CCO
SolubilityNot available
LogP (Predicted)~2.5 (Moderate lipophilicity)

Synthesis and Preparation

The synthesis of this compound involves multi-step organic reactions, typical for complex heterocycles :

Key Synthetic Steps

  • Formation of Cyclopenta[d]pyrimidin-2-one:

    • Cyclocondensation of cyclopentanone derivatives with urea or thiourea under acidic conditions generates the pyrimidinone core.

  • Introduction of Thioether Linkage:

    • Nucleophilic substitution at the 4-position of the pyrimidinone using a mercaptoethyl intermediate .

  • Attachment of Indolin-1-yl-oxoethyl Group:

    • Coupling via amide bond formation between the thioethyl group and indoline-1-carboxylic acid derivatives.

  • Hydroxyethyl Functionalization:

    • Alkylation of the pyrimidinone nitrogen with 2-bromoethanol or ethylene oxide.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1Cyclopentanone, urea, HCl, reflux60–70%
2NaSH, DMF, 80°C45–55%
3EDC/HOBt, DCM, RT50–60%
42-Bromoethanol, K₂CO₃, acetonitrile, 60°C70–80%

Physicochemical and Computational Properties

Experimental data on solubility and stability remain limited, but computational predictions provide insights:

Predicted ADME Profiles

  • LogP: ~2.5 (indicative of moderate membrane permeability) .

  • Hydrogen Bond Donors/Acceptors: 2 donors, 5 acceptors.

  • Topological Polar Surface Area (TPSA): ~90 Ų (suggests moderate bioavailability) .

Table 3: Computational Predictions

ParameterValueTool/Method
LogP2.5XLOGP3
Water Solubility~0.1 mg/mLESOL
CYP2C19 InhibitionLow probabilitySwissADME
CompoundTarget IC₅₀Selectivity IndexReference
A-940894 (H4 antagonist)12 nM (H4R)>100 vs H1/H2/H3
Celecoxib (COX-II inhibitor)0.78 μM9.51

Future Research Directions

  • Synthetic Optimization: Improve yields via microwave-assisted or flow chemistry .

  • In Vitro Screening: Prioritize assays for kinase (e.g., CDK2, MEK) and COX-II inhibition .

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability in rodent models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator